![molecular formula C15H16N2O2S B5886549 N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)
N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide, often involves the coupling of different bases with acid chlorides or similar reactants. For instance, Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline by coupling these bases with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been determined using X-ray diffraction studies, revealing insights into the molecular arrangement and interactions (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Mechanism of Action
Future Directions
The future directions for the study and application of “N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide” could involve further exploration of its synthesis methods and potential applications. Given the fundamental nature of benzamides in various proteins, natural products, pharmaceuticals, and synthetic materials , there is considerable potential for new discoveries and advancements in this field.
properties
IUPAC Name |
N,N-dimethyl-4-[(2-thiophen-2-ylacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-17(2)15(19)11-5-7-12(8-6-11)16-14(18)10-13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIXWAHDKOJBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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